methyl-benzoate,zafirlukast,

Description

Evolution of Chemical Compound Research Methodologies

The journey of chemical compound research methodologies is a testament to human ingenuity and the relentless pursuit of knowledge. Initially, the field was heavily reliant on classical, observation-based techniques. solubilityofthings.com The era of alchemy, for instance, laid some of the foundational groundwork by developing laboratory techniques, though it was intertwined with mystical elements. solubilityofthings.com The scientific revolution in the 17th century marked a pivotal shift towards empirical methods, championed by figures like Robert Boyle, who advocated for systematic experimentation. solubilityofthings.com

The 20th and 21st centuries have witnessed an explosion of advanced analytical and computational methods. The development of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, alongside chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), has enabled chemists to identify, quantify, and characterize compounds with unprecedented precision. numberanalytics.com

More recently, computational chemistry has emerged as a powerful tool, merging chemistry with computer science to simulate and predict chemical phenomena. sparkl.me Techniques like molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) allow researchers to model molecular structures, predict their properties, and understand reaction mechanisms at a molecular level. numberanalytics.com This computational approach accelerates research in diverse areas, including drug discovery and materials science. sparkl.me Furthermore, evolutionary strategies are now being used in laboratories to identify biopolymers with novel activities by subjecting large libraries of nucleic acids or proteins to selective pressures.

Interdisciplinary Approaches in Contemporary Chemical Compound Studies

The complexity of modern scientific challenges necessitates a departure from siloed research. Contemporary chemical compound studies are increasingly characterized by their interdisciplinary nature, integrating principles and techniques from various scientific domains. solubilityofthings.com This collaborative approach fosters innovation and provides a more holistic understanding of complex systems. solubilityofthings.com

The intersection of chemistry and biology, for example, has given rise to biochemistry and biomedical sciences, which are crucial for understanding life processes at the molecular level and developing new therapeutics. sparkl.meucsb.edu The design and synthesis of new drugs, a central focus of medicinal chemistry, is a highly interdisciplinary endeavor that relies on the close collaboration between chemists and biologists to understand drug-target interactions and enhance efficacy. solubilityofthings.com

Similarly, the partnership between chemistry and physics in the field of physical chemistry is essential for studying the physical properties of molecules and the forces that govern their interactions. sparkl.me The integration of chemistry with environmental science has led to the development of green chemistry, which focuses on designing environmentally benign products and processes to address issues like pollution and climate change. sparkl.me Furthermore, the convergence of chemistry with materials science and engineering drives the creation of new materials with tailored properties for applications ranging from electronics to energy. solubilityofthings.com

Ethical Considerations in Chemical Compound Research and Application

The power to create and manipulate chemical compounds comes with significant ethical responsibilities. Ethical considerations are integral to ensuring that chemical research and its applications benefit society while minimizing harm to individuals, communities, and the environment. solubilityofthings.comfctemis.org

A fundamental ethical principle is the commitment to honesty and integrity in research. This includes the truthful reporting of findings and the avoidance of data manipulation. solubilityofthings.com Researchers also have a duty to consider the potential risks and benefits of their work. numberanalytics.com This is particularly critical in research involving human subjects, where informed consent is a cornerstone of ethical practice. numberanalytics.comsavemyexams.com Participants must be fully informed about the nature of the research, potential risks, and their right to withdraw at any time. numberanalytics.com

The synthesis of new chemical substances also raises ethical questions about the risks associated with their production, potential impurities, and their ultimate applications. worldscientific.com The case of Agent Orange, for example, highlights the complex chain of responsibility from the initial inventor to the end-user of a chemical product. worldscientific.com

Furthermore, the potential for misuse of chemical compounds, such as in the development of chemical weapons, poses a significant ethical dilemma. fctemis.org Responsible innovation and engagement with diverse stakeholders are crucial to navigate the societal and environmental implications of chemical research. solubilityofthings.com This includes conducting thorough risk assessments, implementing safety protocols, and ensuring the proper disposal of chemical waste to protect both researchers and the environment. solubilityofthings.comsavemyexams.com

Methyl-benzoate: A Case Study

Methyl-benzoate (C₈H₈O₂) is a naturally occurring organic compound, an ester formed from the condensation of benzoic acid and methanol (B129727). It is a colorless liquid with a characteristic fruity, floral odor and is found in various essential oils, including those of ylang-ylang and tuberose.

Research Findings on Methyl-benzoate

Recent research has explored the potential of methyl-benzoate as an environmentally friendly pesticide. nih.govmdpi.com Studies have shown its effectiveness against a variety of agricultural and stored product insect pests, acting as a contact toxicant, fumigant, and repellent. mdpi.combohrium.com For instance, direct spray application of a 1% methyl-benzoate solution resulted in 100% mortality of the whitefly Bemisia tabaci within 24 hours. mdpi.com Research has also indicated that methyl-benzoate inhibits the activity of the enzyme acetylcholinesterase in insects, suggesting a mode of action that targets the nervous system. bohrium.com

In addition to its pesticidal properties, methyl-benzoate is used as a fragrance and flavor enhancer due to its pleasant scent. nih.gov It also serves as a solvent for various substances, including cellulose (B213188) esters and ethers.

| Property | Value |

| Chemical Formula | C₈H₈O₂ |

| Molar Mass | 136.15 g/mol |

| Appearance | Colorless oily liquid |

| Odor | Characteristic fruity, floral |

| Melting Point | -12.5 °C |

| Boiling Point | 199.6 °C |

| Solubility in Water | Poorly soluble (2100 mg/L at 20 °C) |

| Synthesis | Condensation of methanol and benzoic acid |

Zafirlukast (B1683622): A Case Study

Zafirlukast (C₃₁H₃₃N₃O₆S) is a synthetic, selective peptide leukotriene receptor antagonist. fda.gov It is a fine white to pale yellow amorphous powder that is practically insoluble in water. fda.gov

Research Findings on Zafirlukast

Zafirlukast is primarily known for its role in the management of asthma. chemicalbook.com It functions as a competitive antagonist of cysteinyl leukotriene receptors (CysLT1), which are implicated in the pathophysiology of asthma. wikipedia.orge-lactancia.org By blocking the action of leukotrienes (LTC₄, LTD₄, and LTE₄), zafirlukast helps to reduce airway edema, smooth muscle constriction, and inflammation. fda.govdrugbank.com

In vitro studies have demonstrated that zafirlukast effectively antagonizes the contractile activity of these leukotrienes in airway smooth muscle from both animals and humans. fda.gove-lactancia.org Clinical trials have shown that zafirlukast improves asthma symptoms, reduces nighttime awakenings, and decreases the need for rescue beta2-agonist use. e-lactancia.orgresearchgate.net

The metabolism of zafirlukast occurs extensively in the liver, primarily through the cytochrome P450 2C9 (CYP2C9) enzyme system. fda.govwikipedia.org This can lead to drug-drug interactions with other medications metabolized by the same pathway. wikipedia.org

| Property | Value |

| Chemical Formula | C₃₁H₃₃N₃O₆S |

| Molar Mass | 575.7 g/mol |

| Appearance | White to pale yellow amorphous powder |

| Solubility in Water | Practically insoluble |

| Mechanism of Action | Selective and competitive antagonist of leukotriene D4 and E4 |

| Metabolism | Extensively metabolized by the cytochrome P450 2C9 (CYP2C9) pathway |

Structure

2D Structure

3D Structure

Properties

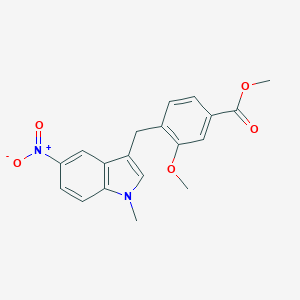

IUPAC Name |

methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPXTRBUJIRVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162118 | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107754-15-4 | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107754-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl Benzoate: Academic Research Perspectives

Synthesis and Derivatization of Methyl Benzoate (B1203000)

The primary route for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol (B129727). scielo.bruomustansiriyah.edu.iq This reaction involves treating benzoic acid with methanol in the presence of a strong acid catalyst. The general mechanism includes the protonation of the carbonyl oxygen of benzoic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol's hydroxyl group. brainly.com Water is eliminated, and subsequent deprotonation yields the methyl benzoate ester. uomustansiriyah.edu.iq Beyond its synthesis, methyl benzoate serves as a precursor for various derivatives through reactions like nitration and transesterification. slideserve.comresearchgate.net

Esterification is a reversible reaction, and to favor the formation of methyl benzoate, an excess of one reactant, typically methanol, is used to shift the equilibrium towards the product side. uomustansiriyah.edu.iqpbworks.com The removal of water as it is formed also drives the reaction forward. researchgate.net The choice of catalyst and reaction conditions are critical for maximizing the yield and purity of the final product.

The synthesis of methyl benzoate from benzoic acid and methanol is almost always a catalyzed process. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and environmental impact, leading to extensive research into heterogeneous catalysts. mdpi.commdpi.com These solid catalysts are easily recoverable, non-corrosive, and often more environmentally benign. mdpi.com

Esterification Reactions for Methyl Benzoate Production

Catalytic Synthesis of Methyl Benzoate Compounds

Solid Acid Catalysis in Methyl Benzoate Esterification

Solid acid catalysts are a major focus in green chemistry approaches to methyl benzoate synthesis. These materials offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental waste. mdpi.com

Zeolites : Zeolites, such as H-ZSM-5, H-beta, and HY, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. mdpi.com They have been shown to be effective catalysts for the esterification of benzoic acid. researchgate.netmdpi.com For instance, microwave-assisted esterification using Hβ zeolite has been studied to enhance reaction rates and selectivity. researchgate.net The catalytic performance is often linked to the acid site strength and distribution within the zeolite framework. mdpi.com

Sulfonated Resins : Ion-exchange resins like Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, are powerful and selective solid acid catalysts for esterification. researchgate.netcu.edu.eg They can facilitate high yields of methyl benzoate under relatively mild conditions, often at room temperature or with gentle refluxing. researchgate.nettandfonline.com Amberlyst-15's high acidity, large surface area, and insolubility in organic solvents make it an easily separable and recyclable catalyst. cu.edu.eg

Metal Oxides and Mixed Oxides : Various metal oxides have been investigated as solid acid catalysts. nih.gov Zirconia (ZrO₂) and titania (TiO₂) based materials, sometimes sulfated to enhance acidity, show significant catalytic activity. mdpi.comgoogle.com Iron-supported zirconium/titanium solid acid catalysts have demonstrated high efficiency and can be easily recycled. mdpi.com Similarly, Mg/Al mixed oxides derived from layered double hydroxides (LDHs) possess both acid and base sites that can catalyze the esterification of benzoic acid. doi.org

Modified Clays : Montmorillonite K10, a type of clay, can be modified to serve as an effective solid acid catalyst for the solvent-free esterification of benzoic acid derivatives. ijstr.org

Transition Metal Catalysts for Methyl Benzoate Synthesis

Transition metals and their compounds are effective catalysts, often functioning as Lewis acids or through different catalytic cycles. They are particularly useful in high-temperature reactions. google.comgoogle.com

Tin Compounds : Divalent tin compounds, such as tin(II) chloride (SnCl₂), tin(II) oxalate, or tin(II) benzoate, are used as catalysts for esterification at temperatures between 160-250°C. google.comresearchgate.net Tin(II) chloride, in particular, is noted for its high activity, stability, and tolerance to water. researchgate.net

Titanium and Zirconium Compounds : Titanium and zirconium compounds, including their oxides and organic salts like tetrabutyl orthotitanate, are effective high-temperature catalysts for producing benzoic acid esters. google.comgoogle.com A zirconium-titanium (Zr/Ti) solid acid catalyst has been developed for the direct condensation of benzoic acid and methanol, functioning as a metallic Lewis acid. researchgate.netmdpi.com

Iron Catalysts : Supported iron oxide nanoparticles have been employed as efficient and recoverable catalysts for the esterification of various carboxylic acids, including benzoic acid. nih.gov Iron(III) nitrate (B79036) has also been shown to be an efficient catalyst for the one-pot oxidative esterification of benzaldehyde (B42025) to methyl benzoate. rsc.org

Palladium Complexes : Palladium complexes, such as [PdCl₂(Xantphos)], are highly active for the carbonylation of iodobenzene (B50100) to produce methyl benzoate, offering an alternative synthetic route. researchgate.netresearchgate.net

Lewis Acid Catalysis in Methyl Benzoate Formation

Lewis acid catalysts facilitate esterification by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Metal Halides and Oxides : Anhydrous metal chlorides like aluminum trichloride (B1173362) (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) act as Lewis acid catalysts. google.com Iron-supported zirconium/titanium solid acid catalysts function through Lewis acid sites that form complexes with the aromatic ring and activate the carbonyl group. mdpi.com The Lewis acidity of various metal-grafted mesoporous silica (B1680970) materials (e.g., Ti, Zr, Al-SBA-15) has been quantified and correlated with their catalytic activity. bohrium.com

Mechanism : The Lewis acid center coordinates with the carbonyl oxygen of benzoic acid. This coordination increases the positive charge on the carbonyl carbon, thereby activating it for attack by methanol. This mechanism is central to the function of many metal-based catalysts, including those based on tin, titanium, and iron. mdpi.comgoogle.com

Maximizing the yield of methyl benzoate requires careful optimization of several reaction parameters. Since Fischer esterification is an equilibrium process, conditions are manipulated to favor product formation. uomustansiriyah.edu.iq

Molar Ratio of Reactants : Increasing the concentration of one of the reactants, usually the less expensive one (methanol), shifts the equilibrium to the right, increasing the yield of the ester. pbworks.com

Temperature : Reaction temperature affects the rate of reaction. Esterification is typically performed under reflux to maintain a constant temperature at the boiling point of the solvent/reactant mixture, which also helps in removing the water formed. uomustansiriyah.edu.iq Research has shown optimal temperatures for specific catalytic systems, such as 360°C for the hydrogenation of methyl benzoate over manganese-based catalysts or lower temperatures (e.g., 65-75°C) for catalysts like deep eutectic solvents (DES). mdpi.comdergipark.org.tr

Catalyst Concentration : The amount of catalyst used is a critical parameter. For instance, in the synthesis using iron oxide nanoparticles, an optimal catalyst loading of 0.1 mol% was identified for achieving high efficiency. nih.gov

Water Removal : The removal of water, a product of the reaction, is crucial for driving the equilibrium towards the formation of the ester. This is often achieved by distillation or the use of a dehydrating agent. researchgate.net

Solvent Effects : While some syntheses are performed solvent-free, the choice of solvent can impact reaction kinetics and yields. researchgate.net For example, in enzymatic synthesis, toluene (B28343) was found to be necessary for solubilizing benzoic acid but had a negative effect on reaction kinetics. nih.gov

Green Chemistry Approaches in Methyl Benzoate Synthesis

Modern chemical synthesis increasingly prioritizes environmentally benign methods, and the production of methyl benzoate is no exception. Green chemistry approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

One prominent green method is the use of solid acid catalysts for the esterification of benzoic acid with methanol. mdpi.com Traditional synthesis often relies on strong, corrosive liquid acids like sulfuric or phosphoric acid, which are difficult to recover and generate significant wastewater during neutralization. mdpi.com In contrast, solid acids, such as those based on zirconium, can be easily separated from the reaction mixture and recycled, mitigating pollution. mdpi.com Researchers have successfully used titanium zirconium solid acids to catalyze the direct condensation of benzoic acid and methanol, demonstrating an effective and recoverable catalytic system. mdpi.com Another study focused on enhancing the selective hydrogenation of methyl benzoate using an Al-modified KMn/SiO2 catalyst, which aligns with green chemistry principles by improving efficiency and reducing by-products. rsc.org

Microwave-assisted synthesis represents another significant advancement. uwlax.edu This technique can dramatically shorten reaction times from hours to minutes, reduce energy waste, and often leads to reasonable yields and purity. uwlax.edu While one study successfully synthesized ethyl benzoate using a single-mode microwave reactor, they encountered challenges with pressure accumulation when attempting to synthesize methyl benzoate under the same conditions, indicating a need for further optimization. uwlax.edu

The selective hydrogenation of methyl benzoate to produce benzaldehyde is also framed as a green chemical process, especially as methyl benzoate is an affordable byproduct of dimethyl terephthalate (B1205515) production. rsc.orgmdpi.com This route avoids the use of chlorine, aligning with the principles of atom economy and green production. rsc.orgmdpi.com

Alternative Synthetic Routes for Methyl Benzoate

Beyond the conventional condensation of benzoic acid and methanol with a strong acid catalyst, alternative synthetic routes have been explored. Historically, methods starting from benzoyl chloride were common, but many have been superseded because methyl benzoate is a major by-product in the industrial manufacture of terylene.

Current alternative methods often focus on improving reaction conditions and catalyst efficiency. One such method involves the reaction of benzoic acid and dimethyl sulfate (B86663) at high temperatures. Another approach is the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid, which have been shown to be effective catalysts for the synthesis. researchgate.net

The use of metallic Lewis acids without other auxiliary Brønsted acids is a notable recent development. mdpi.com A study reported the successful catalytic synthesis of a series of methyl benzoate compounds using titanium zirconium solid acids for the direct condensation of various benzoic acids and methanol. mdpi.com This method is significant for its directness and avoidance of traditional strong acid catalysts. mdpi.com

Derivatization of Methyl Benzoate for Novel Compounds

Methyl benzoate serves as a versatile starting material for the synthesis of more complex molecules. Its structure, featuring both an ester group and an aromatic ring, allows for a variety of chemical modifications. Electrophilic substitution on the aromatic ring is a common strategy, as illustrated by the acid-catalyzed nitration of methyl benzoate with nitric acid to produce methyl 3-nitrobenzoate.

The ester group can also be targeted. Hydrolysis of methyl benzoate with aqueous sodium hydroxide (B78521) yields sodium benzoate, which can then be acidified to form benzoic acid. More complex derivatizations involve using substituted methyl benzoates as building blocks. For instance, 3-Hydroxy methyl benzoate can be condensed with various aromatic acids using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to create novel hybrid ester derivatives. rasayanjournal.co.in This method is considered a green approach to forming esters. rasayanjournal.co.in

Synthesis of Methyl Benzoate Analogs

The synthesis of methyl benzoate analogs—molecules with structural similarities—is a key area of research, particularly for investigating structure-activity relationships in medicinal chemistry and materials science. These analogs are often created by introducing different functional groups to the benzoic acid or alcohol moiety before or after esterification.

Examples of synthesized analogs include:

Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate : This compound is typically synthesized by reacting 4-(bromomethyl)benzoic acid with 1H-tetrazole, followed by esterification with methanol.

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate : A common route to this analog involves the nucleophilic substitution reaction between methyl 4-hydroxybenzoate (B8730719) and beta-chloroethylpiperidine hydrochloride. vulcanchem.com

Methoxy- and Chloro-substituted Analogs : Compounds like methyl 2-methoxybenzoate (B1232891) (M2MOB), methyl 3-methoxybenzoate (M3MOB), and methyl 2-chlorobenzoate (B514982) (M2CB) have been synthesized and studied for their biological activities, such as insect repellency. mdpi.com

Methyl p-bromobenzoate : This analog is a key raw material for the synthesis of the antifungal compound diglitin A and the antitumor drug pemetrexed (B1662193) disodium. mdpi.com

Complex Formation with Methyl Benzoate Ligands

Methyl benzoate and its derivatives can act as ligands, donating electron pairs to a central metal atom to form coordination complexes. Research in this area explores the structural chemistry and electronic properties of these metal-ligand assemblies.

Several studies have reported the synthesis and characterization of such complexes:

Dimolybdenum Complexes : A quadruple-bonded dimolybdenum(II) complex, tetrakis(μ-4-methylbenzoato-κ²O:O′)-bis(tetrahydrofuran) dimolybdenum(II), has been synthesized. iucr.orgiucr.org In this "paddlewheel" structure, four 4-methylbenzoate ligands bridge the two molybdenum atoms. iucr.org The presence of the electron-donating methyl group on the benzoate ligand was found to slightly elongate the Mo-Mo bond compared to the parent benzoate complex. iucr.orgiucr.org

Copper(II) Complexes : A mixed-ligand complex of copper(II) has been created using 3-methylbenzoate (B1238549) (3-mb) and 2,2′-bipyridine (bipy) ligands. researchgate.net The resulting structure, [Cu(3-mb)₂(bipy)(H₂O)], features a distorted octahedral geometry where the 3-methylbenzoate units bind to the copper center in both monodentate and bidentate fashions. researchgate.net

Cobalt(II), Nickel(II), and Copper(II) Azo-Ligand Complexes : A novel ligand, methyl 2-((1-cyano-2-ethoxy-2-oxoethyl)diazenyl)benzoate (ECA), derived from methyl-2-amino benzoate, was used to prepare octahedral complexes with Co²⁺, Ni²⁺, and Cu²⁺ ions. uobaghdad.edu.iq

Zinc(II) and Nickel(II) Benzoate Complexes : The use of 1-methyl-4,5-diphenylimidazole as a co-ligand with benzoates has yielded a mononuclear zinc complex, [Zn(O₂CPh)₂(L)₂], and a dinuclear nickel complex, [Ni₂(O₂CPh))₄(L)₂], showcasing different coordination geometries based on the metal ion. nih.gov

Biological Activity and Mechanisms of Action of Methyl Benzoate

Insecticidal and Repellent Activities of Methyl Benzoate

Methyl benzoate, a naturally occurring plant volatile, has demonstrated significant potential as an environmentally safe pesticide. mdpi.comresearchgate.net Its biological activity against various arthropod pests is multifaceted, exhibiting several modes of action including as a contact toxicant, fumigant, ovicide (egg toxin), and repellent. mdpi.comresearchgate.net

Research has shown methyl benzoate to be a potent insecticide against several invasive and agricultural pests. google.com For example, direct application of a 1% methyl benzoate solution resulted in complete mortality of the spotted wing drosophila, Drosophila suzukii, on blueberries. google.com It also shows strong fumigant and contact toxicity against nymphs of the brown marmorated stink bug, Halyomorpha halys. google.com

Studies on the sweetpotato whitefly, Bemisia tabaci, a major crop pest, have detailed its contact and fumigant toxicity as well as its repellent effects. plos.org Leaf-dipping applications of 1% and 2% methyl benzoate solutions significantly reduced egg hatching rates. mdpi.com As a fumigant, it caused high mortality in adult whiteflies within hours. plos.org Furthermore, methyl benzoate acts as a strong repellent and oviposition deterrent against B. tabaci. mdpi.complos.org In choice tests, tomato plants treated with a 2% solution repelled over 96% of adult whiteflies within 24 hours. plos.org

The tables below summarize key research findings on the insecticidal and repellent efficacy of methyl benzoate against various insect pests.

Table 1: Contact and Fumigant Toxicity of Methyl Benzoate Against Various Pests This table is interactive. Click on the headers to sort the data.

| Pest Species | Life Stage | Method | LC₅₀ Value | Source |

|---|---|---|---|---|

| Bemisia tabaci (Sweetpotato Whitefly) | Egg | Leaf-Dipping | 0.3% (v/v) | mdpi.com |

| Bemisia tabaci (Sweetpotato Whitefly) | 4th-instar Nymph | Leaf-Dipping | 0.2% (v/v) | mdpi.com |

| Bemisia tabaci (Sweetpotato Whitefly) | Adult | Leaf-Dipping | 0.2% (v/v) | mdpi.com |

| Halyomorpha halys (Stink Bug) | Nymph | Fumigant/Contact | 1.01-2.39 µL/vial | google.com |

| Plutella xylostella (Diamondback Moth) | Egg | Ovicidal Assay | 0.001 mg/cm² | google.com |

Table 2: Repellent Activity of Methyl Benzoate Against Bemisia tabaci This table is interactive. Click on the headers to sort the data.

| Concentration | Time Post-Treatment | Repellency (%) | Source |

|---|---|---|---|

| 2% | 1 hour | 78.2% | mdpi.com |

| 2% | 3 hours | 82.1% | mdpi.com |

| 2% | 6 hours | 55.1% | mdpi.com |

| 2% (on tomato plants) | 24 hours | 96.1% | plos.org |

| 2% (on tomato plants) | 48 hours | 89.1% | plos.org |

| 0.1% (on tomato plants) | 24 hours | 41.4% | plos.org |

Modes of Action as a Pesticide

Methyl benzoate exhibits a versatile range of pesticidal activities, making it a multifaceted tool for pest management. researchgate.netmdpi.comencyclopedia.pub Its modes of action include serving as a contact toxicant, fumigant, ovicidal agent, repellent, and attractant. researchgate.netmdpi.comencyclopedia.pubherts.ac.uk

Contact Toxicant: When directly applied, methyl benzoate can cause significant mortality in various insect pests. encyclopedia.pub For instance, a 1% solution of methyl benzoate resulted in 100% mortality of adult sweet potato whiteflies (Bemisia tabaci) within 24 hours of direct spray application. encyclopedia.pub Contact toxicants like methyl benzoate can work externally by disrupting the insect's cuticle, leading to desiccation, or by penetrating the skin to affect the nervous system. encyclopedia.pub

Fumigant: The volatile nature of methyl benzoate allows it to act as a fumigant, proving effective against pests in enclosed spaces like storage facilities. mdpi.comencyclopedia.pub Studies have demonstrated its fumigant toxicity against several stored product pests. mdpi.com For example, it showed high fumigant toxicity against adult cowpea weevils (Callosobruchus chinensis) and the red imported fire ant (Solenopsis invicta). mdpi.comencyclopedia.pub Research has also highlighted its effectiveness as a fumigant against the Indian meal moth (Plodia interpunctella), a common pest of stored goods. mdpi.com

Ovicidal: Methyl benzoate has demonstrated significant ovicidal effects, meaning it can kill insect eggs and prevent them from hatching. encyclopedia.pubgoogle.com This is a crucial aspect of pest control as it targets the earliest life stage. Application of a 1% or 2% methyl benzoate solution via a leaf-dipping method led to a 75.6% and 94.2% reduction in the egg hatch rate of the sweet potato whitefly, respectively. mdpi.comencyclopedia.pub It has also shown potent ovicidal activity against the eggs of the brown marmorated stink bug (Halyomorpha halys), tobacco hornworm (Manduca sexta), and diamondback moth (Plutella xylostella). mdpi.comgoogle.com

Repellent: In addition to its lethal effects, methyl benzoate can also act as a repellent, deterring insects from treated areas. researchgate.netmdpi.comencyclopedia.pub Behavioral bioassays revealed that methyl benzoate had a 56.72% repellency rate against larvae of the fall armyworm (Spodoptera frugiperda). x-mol.comnih.gov

Attractant: Interestingly, the floral scent of methyl benzoate can also act as an attractant for certain insects, including some species of hawk moths. encyclopedia.pub This dual action as both an attractant and a toxicant could be exploited in "attract-and-kill" strategies for pest management. researchgate.net

Effects on Insect Life History Traits

Sublethal concentrations of methyl benzoate can have significant detrimental effects on the life history and reproductive characteristics of insect pests, impacting subsequent generations. mdpi.comcabidigitallibrary.org In a study on the cotton aphid (Aphis gossypii), treatment with a sublethal concentration (LC30, 0.22%) of methyl benzoate significantly reduced the longevity and fecundity (number of offspring) of the treated parental generation (F0). mdpi.com

Furthermore, these negative effects were observed to carry over to the untreated progeny (F1 generation). mdpi.comcabidigitallibrary.org The developmental duration of each immature stage of the F1 generation was prolonged, and their longevity and fecundity were also significantly decreased compared to the control group. mdpi.com Key population growth parameters, including the intrinsic rate of increase (r), finite rate of increase (λ), and net reproductive rate (R0), were all significantly reduced in the F1 generation, indicating a transgenerational adverse effect. mdpi.comcabidigitallibrary.org

Table 1: Effects of Sublethal Methyl Benzoate Concentration on Cotton Aphid Life History

| Parameter | F0 Generation (Treated) | F1 Generation (Untreated Progeny) |

|---|---|---|

| Longevity | Significantly Reduced mdpi.com | Significantly Decreased mdpi.com |

| Fecundity | Significantly Reduced mdpi.com | Significantly Decreased mdpi.com |

| Developmental Duration | Not Assessed | Significantly Prolonged mdpi.com |

| Intrinsic Rate of Increase (r) | Not Assessed | Significantly Reduced mdpi.com |

| Finite Rate of Increase (λ) | Not Assessed | Significantly Reduced mdpi.com |

| Net Reproductive Rate (R0) | Not Assessed | Significantly Reduced mdpi.com |

Impact on Acetylcholinesterase (AChE) Activity in Pests

One of the proposed modes of action for methyl benzoate's insecticidal activity is its impact on the nervous system, specifically through the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.combohrium.comnih.gov AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition leads to the overstimulation of nerves, paralysis, and ultimately death in insects. researchgate.netbohrium.comnih.gov

Research has shown that even at low concentrations, methyl benzoate can significantly reduce AChE activity in pests. mdpi.comnih.gov In Aphis gossypii, a sublethal concentration (LC30 of 0.22%) of methyl benzoate caused a greater than 65% decrease in AChE activity. researchgate.netmdpi.com This inhibition was rapid, occurring within one hour of in vivo exposure and persisting for at least six hours. mdpi.comcabidigitallibrary.org Similarly, in vitro assays with larvae of the red flour beetle (Tribolium castaneum) demonstrated that methyl benzoate significantly inhibited AChE activity. bohrium.com Molecular docking analyses have further supported these findings, indicating a strong affinity of methyl benzoate for the catalytic site of AChE. mdpi.comcabidigitallibrary.org

Selectivity and Safety to Non-Target Organisms

A key advantage of biopesticides is their potential for greater selectivity, meaning they are more toxic to target pests while being less harmful to non-target organisms such as natural enemies (predators and parasitoids) and pollinators. mdpi.commdpi.com Academic studies suggest that methyl benzoate exhibits this desirable characteristic. mdpi.comx-mol.commdpi.com

Research has shown that methyl benzoate is significantly less toxic to beneficial insects like the common green lacewing (Chrysoperla carnea) and the predatory bug Nesidiocoris tenuis compared to its toxicity to pests like the sweet potato whitefly and the two-spotted spider mite (Tetranychus urticae). mdpi.com Further investigations into its environmental safety revealed non-toxic effects on several non-target animals. x-mol.comnih.gov This includes a low toxicity to natural predators like the seven-spotted lady beetle (Coccinella septempunctata) and the multicolored Asian lady beetle (Harmonia axyridis), as well as to the bumblebee (Bombus terrestris), the earthworm (Eisenia fetida), and the zebrafish (Brachydanio rerio). x-mol.comnih.gov The accumulation of methyl benzoate in soil and earthworms has also been found to be very limited. x-mol.comnih.gov

Table 2: Ecotoxicological Data for Methyl Benzoate on Non-Target Organisms

| Organism | Test | Result | Reference |

|---|---|---|---|

| Coccinella septempunctata (Lady beetle) | 3-day LC50 | > 1% | x-mol.comnih.gov |

| Harmonia axyridis (Lady beetle) | 3-day LC50 | > 1% | x-mol.comnih.gov |

| Bombus terrestris (Bumblebee) | 3-day LD50 | 467.86 µg/bee | x-mol.comnih.gov |

| Eisenia fetida (Earthworm) | 14-day LC50 | 971.09 mg/kg | x-mol.comnih.gov |

| Brachydanio rerio (Zebrafish) | 4-day LC50 | 47.30 mg/L | x-mol.comnih.gov |

Application in Integrated Pest Management

The diverse modes of action, efficacy against a range of pests, and relative safety to non-target organisms make methyl benzoate a promising candidate for inclusion in Integrated Pest Management (IPM) programs. researchgate.netmdpi.commdpi.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

The use of biopesticides like methyl benzoate aligns with the principles of IPM by offering a more environmentally friendly tool for pest control. researchgate.netmdpi.com Its multi-faceted activity as a contact toxicant, fumigant, ovicide, and repellent can contribute to a comprehensive pest management strategy. researchgate.netmdpi.comencyclopedia.pub Furthermore, its selectivity helps to preserve populations of natural enemies, which are a cornerstone of biological control in IPM systems. mdpi.com The potential for methyl benzoate to be used in both greenhouse and field conditions further enhances its utility in various agricultural settings. researchgate.netmdpi.com

Antimicrobial Properties of Methyl Benzoate

In addition to its well-documented insecticidal properties, academic research has also explored the antimicrobial capabilities of methyl benzoate. researchgate.netencyclopedia.pub These studies indicate that this natural compound possesses activity against certain types of bacteria. researchgate.netencyclopedia.pub

Antibacterial Activity

Studies have shown that methyl benzoate and its derivatives can inhibit the growth of various bacterial strains. researchgate.netmarmara.edu.tr For example, methyl benzoate has demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans. researchgate.net Research investigating a range of methyl benzoate derivatives found significant antibacterial activity against Pseudomonas aeruginosa. marmara.edu.tr In this study, methyl 4-nitrobenzoate (B1230335) showed the highest inhibitory effect against both Staphylococcus aureus and Pseudomonas aeruginosa. marmara.edu.tr Another study on orsellinates, which are derivatives of 2,4-dihydroxy-6-methylbenzoate, also reported promising antibacterial activity, particularly against Staphylococcus aureus, Xanthomonas campestris var. vesicatoria, and Ralstonia solanacearum. scielo.br

Table 3: Reported Antibacterial Activity of Methyl Benzoate and its Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Methyl benzoate | Staphylococcus aureus | Antimicrobial activity | researchgate.net |

| Methyl benzoate | Candida albicans | Antimicrobial activity | researchgate.net |

| Methyl benzoate derivatives | Pseudomonas aeruginosa | Significant antibacterial activity | marmara.edu.tr |

| Methyl 4-nitrobenzoate | Staphylococcus aureus | Highest inhibition | marmara.edu.tr |

| Methyl 4-nitrobenzoate | Pseudomonas aeruginosa | Highest inhibition | marmara.edu.tr |

| Orsellinates | Staphylococcus aureus | Sensitive | scielo.br |

| Orsellinates | Xanthomonas campestris var. vesicatoria | Sensitive | scielo.br |

| Orsellinates | Ralstonia solanacearum | Sensitive | scielo.br |

Antifungal Activity

Methyl benzoate has demonstrated notable antifungal properties against a variety of fungal species. Research indicates its efficacy as an antimicrobial agent, with studies highlighting its inhibitory action against pathogenic fungi. For instance, methyl benzoate is a known volatile organic compound produced by the endophytic bacterium Burkholderia cenocepacia, which shows broad-spectrum antifungal activity against numerous agricultural fungal pathogens. nih.gov

Studies have identified methyl benzoate as a key inhibitory compound effective against the growth of several plant pathogens. nih.gov Further research into benzoate derivatives has shown good inhibitory activities against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn While some studies focus on complexes or derivatives, the inherent antifungal capacity of the benzoate structure is a recurring theme. For example, transition metal complexes of 3-methyl benzoate have been shown to possess greater antifungal activity than the acid alone against species like Candida albicans and Aspergillus niger. researchgate.net

Table 1: Documented Antifungal Activity of Methyl Benzoate and Related Compounds

| Compound/Source | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Methyl Benzoate (from Burkholderia cenocepacia) | Various plant pathogens (e.g., Magnaporthe oryzae, Botrytis cinerea) | Broad-spectrum growth inhibition | nih.gov |

| Thiazole Benzoate Derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Good inhibitory activity | sioc-journal.cn |

| 3-Methyl Benzoate Complexes | Candida albicans, Aspergillus niger, Aspergillus fumigate | Inhibitory activity | researchgate.net |

Role of Methyl Benzoate as a Volatile in Plant-Insect Interactions

Methyl benzoate is a significant volatile organic compound (VOC) that mediates complex interactions between plants and insects. It functions both as an attractant for pollinators and as a distress signal that recruits natural enemies of herbivores. mdpi.comencyclopedia.pub

Many flowering plants, including petunias (Petunia spp.) and snapdragons (Antirrhinum majus), emit methyl benzoate as a key component of their floral scent. encyclopedia.pub This aroma acts as a long-range attractant for pollinators, such as various species of orchid bees, which gather the chemical to synthesize their own pheromones. mdpi.com

Furthermore, methyl benzoate plays a crucial role in indirect plant defense. When attacked by herbivores, such as the fall armyworm (Spodoptera frugiperda), rice plants release a blend of volatiles that includes methyl benzoate. encyclopedia.pubscielo.org.pe This chemical plume is highly attractive to parasitoids like Cotesia marginiventris, which are natural enemies of the herbivore. mdpi.comencyclopedia.pub This tritrophic interaction helps to protect the plant by reducing pest pressure. Research has also shown that tomato plants infested with the leaf miner Tuta absoluta emit significantly higher levels of methyl benzoate. encyclopedia.pub

Table 2: Examples of Methyl Benzoate in Plant-Insect Interactions

| Emitting Plant | Interacting Insect(s) | Role of Methyl Benzoate | Reference(s) |

|---|---|---|---|

| Petunia (Petunia spp.), Snapdragon (Antirrhinum majus) | Orchid Bees (e.g., Euglossa cybelia) | Floral attractant for pollination | mdpi.comencyclopedia.pub |

| Rice (Oryza sativa) | Fall Armyworm (Spodoptera frugiperda), Cotesia marginiventris (Parasitoid) | Attracts natural enemies of the herbivore | encyclopedia.pubscielo.org.pe |

| Tomato (Solanum lycopersicum) | Tomato Leaf Miner (Tuta absoluta) | Emitted at higher levels upon infestation | encyclopedia.pub |

| Various Flowers | Hawk Moths (Lepidoptera) | Floral scent attractant | encyclopedia.pub |

Environmental Fate and Impact of Methyl Benzoate

The environmental fate of methyl benzoate is governed by its physical and chemical properties, which dictate its behavior across different environmental compartments such as air, water, and soil.

Biodegradation Pathways of Methyl Benzoate in Environmental Compartments

Biodegradation is a primary pathway for the removal of methyl benzoate from the environment. nih.gov In both soil and water, microorganisms are capable of degrading this aromatic compound. The process typically begins with the hydrolysis of the ester bond to form benzoic acid and methanol. scbt.com

From there, the biodegradation of the benzoate molecule is a well-studied process. Under aerobic conditions, the aromatic ring is typically dihydroxylated and subsequently undergoes ortho- or meta-cleavage, breaking the ring structure and feeding the fragments into central metabolic pathways like the Krebs cycle. genome.jp

Under anaerobic conditions, the degradation pathway is different. Benzoate is first activated to benzoyl-CoA. nih.gov The aromatic ring of benzoyl-CoA is then reduced and cleaved, a process that has been observed in various denitrifying and methanogenic microbial communities. researchgate.netresearchgate.net Studies on isomers like 3-methylbenzoate show a similar activation to 3-methylbenzoyl-CoA before ring degradation proceeds. nih.gov A Modified Sturm test using activated sewage sludge showed 62% biodegradation of methyl benzoate in 29 days, confirming that it is susceptible to microbial degradation in the environment. nih.gov

Adsorption and Desorption in Soil and Sediment

The mobility of methyl benzoate in soil and its tendency to adsorb to sediment particles are predicted by its soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com The Koc value is a measure of how a chemical partitions between the solid or sediment phase and the water phase. service.gov.uk

For methyl benzoate, reported Koc values range from 95 to 178. nih.gov According to established classification schemes, these values indicate moderate to high mobility in soil. chemsafetypro.com This suggests that methyl benzoate has a limited tendency to adsorb to soil particles and may leach through the soil profile, potentially reaching groundwater. nih.gov Consequently, it is not expected to significantly adsorb to suspended solids and sediment in water bodies. nih.gov

Table 3: Soil Mobility Parameters for Methyl Benzoate

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | 95 - 178 | High to Moderate Mobility | nih.gov |

| Log Koc | ~1.98 - 2.25 | Mobile | nih.govchemsafetypro.com |

Potential for Bioaccumulation in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical is taken up by an aquatic organism from the water. The potential for a substance to bioaccumulate is often estimated by its Bioconcentration Factor (BCF). sepa.org.uk

Methyl benzoate has an estimated BCF of 12. nih.govnih.gov This low BCF value suggests that the potential for this compound to bioconcentrate in fish and other aquatic organisms is low. nih.gov Therefore, it is not expected to accumulate to significant levels in individual organisms or to biomagnify through the aquatic food chain.

Hydrolysis in Aquatic Environments

The persistence and fate of methyl benzoate in aquatic environments are significantly influenced by hydrolysis, the chemical process of a compound reacting with water. For esters like methyl benzoate, this reaction is a primary pathway for degradation. The rate of hydrolysis is dependent on several environmental factors, most notably pH and temperature.

Research indicates that the hydrolysis of methyl benzoate in aqueous solutions follows pseudo-first-order kinetics. oieau.fr The reaction rate shows a first-order dependence on the concentration of hydroxide ions [OH⁻] at a pH greater than 5, which is consistent with a mechanism involving the addition of a hydroxide ion to the ester's carbonyl group. oieau.fr In acidic or neutral conditions, the rate of hydrolysis is considerably slower.

The environmental conditions play a crucial role in determining the half-life of methyl benzoate. For instance, at a pH of 7, the estimated half-life can be as long as 2.8 to 5 years. nih.gov However, under more alkaline conditions, the degradation is faster. At a pH of 9, the half-life is estimated to be around 10 days. nih.gov Extrapolating from experimental data to conditions more representative of soil and groundwater (pH 8 and 10°C), the half-life of methyl benzoate is estimated to be approximately 1.8 years. oieau.fr The products of this hydrolysis are methanol and benzoic acid, or its corresponding benzoate salt in alkaline solutions. quora.com

High-temperature water can also significantly accelerate the hydrolysis of methyl benzoate, even without the need for acidic or basic catalysts. Studies have shown that in the temperature range of 250–300 °C, water alone can effectively hydrolyze the ester. This is attributed to changes in the physical and chemical properties of water at high temperatures, which can promote reactions that are slow under ambient conditions.

Table 1: Estimated Hydrolysis Half-life of Methyl Benzoate at Various pH and Temperature Conditions

| pH | Temperature (°C) | Estimated Half-life | Reference |

|---|---|---|---|

| 7 | Not Specified | 2.8 - 5 years | nih.gov |

| 8 | 10 | 1.8 years | oieau.fr |

| 9 | Not Specified | 10 days | nih.gov |

Environmental Risk Assessment Methodologies

The environmental risk assessment for methyl benzoate involves evaluating its potential to cause harm to the ecosystem. One of the comprehensive methodologies employed is the Ecological Risk Classification of Organic Substances (ERC) approach, which was utilized in a screening assessment of benzoates by the Canadian government. canada.ca

The hazard assessment component of such methodologies relies on ecotoxicity data. For methyl benzoate, studies have determined key toxicity endpoints.

Table 2: Ecotoxicity Data for Methyl Benzoate

| Test Organism | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Danio rerio (zebra fish) | LC50 | 23 mg/L | 96 hours | gustavus.edusigmaaldrich.com |

| Daphnia magna (Water flea) | EC50 | 62.6 mg/L | 24 hours | gustavus.edu |

| Desmodesmus subspicatus (green algae) | ErC50 | 111.9 mg/L | 72 hours | sigmaaldrich.com |

Zafirlukast: Academic Research Perspectives

Pharmacology and Therapeutic Applications of Zafirlukast (B1683622)

Zafirlukast is a synthetic, orally administered compound recognized for its role as a leukotriene receptor antagonist. nih.gov Its development was spurred by growing evidence of the critical role cysteinyl leukotrienes play in the pathophysiology of asthma. nih.gov

Zafirlukast functions as a potent and selective antagonist of leukotriene receptors, specifically targeting the pathways of inflammatory mediators central to asthma. nih.govresearchgate.net Its action is competitive, meaning it vies with the natural ligands for receptor binding sites. nih.govatsjournals.orgatsjournals.org

The primary mechanism of zafirlukast involves its selective and competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. atsjournals.orgnih.govnih.gov These CysLT1 receptors are prominently located on various cells, including airway smooth muscle cells and inflammatory cells like eosinophils and macrophages. nih.gov By binding to these receptors, zafirlukast effectively blocks the downstream signaling pathways that would otherwise be initiated by cysteinyl leukotrienes. nih.govatsjournals.org In vitro studies have demonstrated that zafirlukast competes with high affinity for these binding sites. ersnet.org Some research even suggests that zafirlukast may act as a partial inverse agonist at the CysLT1 receptor, though it is primarily classified as an antagonist. nih.gov

Zafirlukast specifically inhibits the actions of the cysteinyl leukotrienes: leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). nih.gov These leukotrienes are potent inflammatory mediators derived from arachidonic acid and are key components of the slow-reacting substance of anaphylaxis (SRSA). nih.govatsjournals.orgdrugbank.com In vitro studies have confirmed that zafirlukast antagonizes the contractile activity induced by all three of these leukotrienes in airway smooth muscle. nih.govdrugbank.com While it is a direct antagonist of LTD4 and LTE4 at the CysLT1 receptor, its antagonism of LTC4 is primarily due to the blockage of the receptor that mediates LTC4's effects, which are partly dependent on its conversion to LTD4. ersnet.orgjournals.co.za

By blocking the CysLT1 receptor, zafirlukast effectively modulates the inflammatory cascade characteristic of asthma. atsjournals.org The binding of cysteinyl leukotrienes to their receptors normally triggers a range of pro-inflammatory effects, including increased vascular permeability, airway edema, enhanced mucus secretion, and smooth muscle constriction. atsjournals.orgdrugbank.com These mediators also act as potent chemoattractants, recruiting inflammatory cells such as eosinophils, basophils, and mast cells into the airways. atsjournals.orgtg.org.aunih.gov

Pharmacodynamic studies have demonstrated zafirlukast's ability to inhibit bronchoconstriction induced by a variety of stimuli, confirming its effectiveness in blocking the effects of endogenously released cysteinyl leukotrienes. atsjournals.orgnih.gov

Zafirlukast has been shown to be a potent antagonist of bronchoconstriction triggered by specific challenges.

LTD4-Induced Bronchoconstriction: In clinical trials with asthmatic patients, zafirlukast markedly inhibits the bronchoconstrictor effect of inhaled leukotriene D4 (LTD4). nih.gov Pre-treatment with zafirlukast can shift the LTD4 dose-response curve by more than 100-fold, meaning a much higher dose of LTD4 is required to cause the same degree of bronchoconstriction. atsjournals.orgatsjournals.org One study in patients on maintenance inhaled corticosteroids found that a single 20 mg dose of zafirlukast resulted in a 66-fold higher concentration and a 76-fold higher dose of LTD4 being required to produce a 20% fall in FEV1 compared to placebo. nih.gov This protective effect is still significant 12 hours after administration. atsjournals.orgnih.govtg.org.au

Allergen-Induced Bronchoconstriction: Zafirlukast effectively attenuates both the early and late-phase bronchoconstrictor responses to inhaled allergens. atsjournals.orgfda.gov In studies involving challenges with antigens like cat dander, grass, and ragweed, pre-treatment with zafirlukast significantly reduced the fall in lung function. atsjournals.orgfda.gov For example, in a trial with atopic individuals sensitive to cat dander, a 40 mg dose of zafirlukast increased the mean allergen dose required to produce a 20% decrease in FEV1 (allergen PD20FEV1) from 460 AU/ml with placebo to 6,996 AU/ml. atsjournals.org It also reduces the subsequent increase in bronchial hyperresponsiveness that follows an allergen challenge. fda.gov

Exercise-Induced Bronchoconstriction (EIB): Zafirlukast provides significant protection against EIB. nih.govnih.gov In clinical studies, treatment with zafirlukast blunted the maximum fall in FEV1 following exercise. One trial showed a mean decrease in FEV1 of 36% after placebo, which was reduced to 21.6% after a 20 mg dose of zafirlukast. atsjournals.org Another study found that zafirlukast provided a 57% mean protection against EIB, as measured by the area under the FEV1 time curve. nih.gov This protective effect has been observed to last for at least 8 hours after dosing. nih.gov

Cold Air-Induced Bronchoconstriction: Pre-treatment with zafirlukast inhibits bronchoconstriction caused by the inhalation of cold, dry air. atsjournals.orgfda.gov In a randomized trial, a single 80 mg dose of zafirlukast significantly attenuated cold air-induced bronchoconstriction 24 hours after treatment. atsjournals.orgatsjournals.org Another study assessed the provocative ventilation rate needed to cause a 20% fall in FEV1 (PV20). Three hours after the first dose, the median PV20 was 40 L/min for placebo, which increased to 69.1 L/min with an 80 mg dose of zafirlukast. nih.goversnet.org

The table below summarizes findings from various pharmacodynamic studies on zafirlukast.

| Challenge Type | Study Population | Key Findings | Reference |

| LTD4-Induced | Mild-to-moderate asthmatics on ICS | A single 20 mg dose required a 76-fold higher dose of LTD4 to cause a 20% fall in FEV1 vs. placebo. | nih.gov |

| LTD4-Induced | Mild asthmatics | A 40 mg dose caused a >100-fold shift in the LTD4 dose-response curve. | atsjournals.orgatsjournals.org |

| Allergen-Induced (Cat Dander) | Atopic individuals | A 40 mg dose increased the mean allergen PD20FEV1 from 460 AU/ml to 6,996 AU/ml. | atsjournals.org |

| Allergen-Induced | Atopic asthmatics | A 40 mg dose significantly reduced both early and late-phase bronchoconstriction. | atsjournals.org |

| Exercise-Induced | Asthmatic patients | A 20 mg dose reduced the mean maximum fall in FEV1 from 36% (placebo) to 21.6%. | atsjournals.org |

| Exercise-Induced | Mild asthmatics | An 80 mg dose provided 57% mean protection (based on area under the curve). | nih.gov |

| Cold Air-Induced | Asthmatic patients | An 80 mg dose increased the median PV20 from 40 L/min (placebo) to 69.1 L/min. | nih.goversnet.org |

| Sulfur Dioxide-Induced | Mild-to-moderate asthmatics | A 20 mg dose significantly increased the provocative concentration of SO2 required to cause an 8-unit increase in specific airway resistance vs. placebo. | nih.gov |

Pharmacodynamic Studies of Zafirlukast

Anti-inflammatory Effects in the Lung

Zafirlukast has demonstrated anti-inflammatory properties within the lungs. nih.govatsjournals.orgcapes.gov.br The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent mediators of inflammation in asthma, contributing to bronchoconstriction, airway wall edema, and mucus hypersecretion. atsjournals.org Zafirlukast works by blocking the action of these leukotrienes on their receptors, thereby reducing airway constriction, mucus buildup, and inflammation. drugbank.com

Research has shown that zafirlukast can attenuate the inflammatory response to allergen exposure. atsjournals.org In a double-blind, placebo-controlled crossover trial involving allergic asthmatic patients, zafirlukast therapy was associated with significantly reduced bronchoalveolar lavage (BAL) lymphocytes and alcian blue-positive cells (presumed to be basophils) 48 hours after a segmental antigen challenge. atsjournals.org There was also a trend towards a reduction in alveolar macrophages. atsjournals.org Furthermore, zafirlukast significantly reduced the release of superoxide (B77818) by purified alveolar macrophages, indicating an alteration of cellular activation associated with the antigen challenge. atsjournals.org Another study found that while zafirlukast did not significantly affect sputum inflammatory cells, it did significantly reduce the absolute counts of total white cells, lymphocytes, neutrophils, and basophils in nasal lavage fluid after natural exposure to cat allergen. nih.gov

More recent research in animal models has further elucidated the anti-inflammatory mechanisms of zafirlukast. Studies in mice with lipopolysaccharide (LPS) and bleomycin-induced lung inflammation showed that zafirlukast administration led to significant improvements in lung tissue pathology and a reduction in inflammatory cell infiltration. researchgate.net These effects were attributed to the suppression of the TLR4/NF-κB/NLRP3 inflammasome pathway, a key signaling cascade in inflammation. researchgate.net

Modulation of Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR), a hallmark of asthma, is the tendency of the airways to constrict excessively in response to various stimuli. Zafirlukast has been shown to modulate AHR. frontiersin.org It can attenuate the increased bronchial hyperresponsiveness that follows an inhaled allergen challenge. atsjournals.org

Clinical studies have demonstrated zafirlukast's ability to inhibit bronchospasm induced by various triggers. It has been shown to antagonize bronchoconstriction caused by exercise, cold air, and allergens such as grass, cat dander, and ragweed. nih.govatsjournals.orgreliasmedia.com This protective effect against bronchoconstrictor stimuli is a key aspect of its therapeutic action in asthma. nih.govatsjournals.org

Clinical Efficacy and Comparative Studies

Numerous clinical trials have evaluated the efficacy of zafirlukast in the management of asthma, demonstrating its benefits in improving lung function and symptoms. mdedge.comyork.ac.uknih.gov

Improvement in Pulmonary Function and Asthma Symptoms

Multiple multicenter, double-blind, placebo-controlled trials have consistently shown that zafirlukast improves key markers of asthma control. nih.govatsjournals.orgyork.ac.uk In patients with chronic, stable asthma, zafirlukast has been shown to reduce asthma symptoms, including daytime symptoms and nighttime awakenings. nih.govatsjournals.orgyork.ac.ukatsjournals.org

Significant improvements in pulmonary function are a consistent finding in clinical trials. mdedge.comatsjournals.org An analysis of pooled data from four randomized, double-blind, placebo-controlled trials in patients with severe persistent asthma (defined by an FEV₁ of less than 60% of predicted) who had never received corticosteroids showed that 64% of patients treated with zafirlukast had a 10% or greater increase in FEV₁, compared with 50% in the placebo group. aafp.org In a 6-week study, oral zafirlukast administration resulted in statistically significant improvements in morning and evening peak expiratory flow (PEF) and a significant improvement in the peak expiratory flow rate (PEFR) during clinical visits. nih.gov Another large-scale trial involving over 3,200 patients showed statistically significant improvements in all pulmonary function measures within one week of starting treatment, with continued improvement over the 4-week trial period. mdedge.com After 4 weeks, mean morning PEF and FEV₁ had increased by 10% compared with baseline values. mdedge.com

| Study | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Pooled analysis of 4 trials | Severe persistent asthma (FEV₁ <60% predicted), corticosteroid-naïve | 64% of zafirlukast-treated patients had ≥10% increase in FEV₁ vs. 50% with placebo. | aafp.org |

| 6-week study | Asthmatic patients | Significant improvements in morning PEF (285.8 to 308.4 L/min), evening PEF (293.3 to 312.1 L/min), and PEFR (74.3% to 82%). | nih.gov |

| 4-week large-scale trial | Over 3,200 patients with asthma | 10% increase in mean morning PEF and FEV₁ from baseline. | mdedge.com |

| 13-week multicenter trial | 762 patients | Significantly improved morning peak expiratory flow rates. | york.ac.uk |

Reduction in Rescue β-agonist Use

A key indicator of improved asthma control is a decreased need for rescue medication. Clinical trials have consistently demonstrated that zafirlukast significantly reduces the use of as-needed short-acting β₂-agonists. nih.govatsjournals.orgyork.ac.ukatsjournals.org In a pooled analysis of patients with severe persistent asthma, the zafirlukast group had a 26% decrease in the use of a beta-agonist. aafp.org Similarly, a 13-week trial with 762 patients showed a significant reduction in beta-agonist use. york.ac.uk In a study of patients also receiving high-dose inhaled corticosteroids, the addition of zafirlukast led to a significant decrease in the use of β₂-agonists compared to placebo. atsjournals.org

Comparison with Other Asthma Therapies

The clinical efficacy of zafirlukast has been compared to other established asthma therapies, including inhaled corticosteroids (ICS), montelukast (B128269), and salmeterol (B1361061).

Inhaled Corticosteroids (ICS): Direct comparisons have generally shown that low-dose ICS, such as beclomethasone (B1667900) dipropionate (400 mcg/day), are more potent than zafirlukast in improving pulmonary function and reducing symptoms. tg.org.auatsjournals.org One study comparing zafirlukast with beclomethasone dipropionate found that the inhaled corticosteroid produced approximately double the improvement in pulmonary function and had greater effects on symptoms and β₂-agonist use. atsjournals.org Similarly, a 12-week trial found inhaled fluticasone (B1203827) propionate (B1217596) to be more effective than zafirlukast in improving clinical parameters and pulmonary function. researchgate.net However, for patients whose asthma is not adequately controlled by high-dose inhaled corticosteroids, the addition of zafirlukast has been shown to be beneficial, suggesting that it addresses inflammatory pathways not fully controlled by corticosteroids alone. atsjournals.org

Montelukast: Zafirlukast and montelukast are both leukotriene receptor antagonists. withpower.com While they act on the same class of receptors, direct head-to-head clinical trial data comparing their efficacy is limited. withpower.com Both have shown similar efficacy in managing asthma symptoms in separate trials. withpower.com A key difference lies in their dosing schedules, with montelukast offering once-daily administration compared to the twice-daily regimen for zafirlukast. withpower.com

Salmeterol: Comparative studies have shown that the long-acting β₂-agonist salmeterol provides significantly greater improvement in pulmonary function, asthma symptoms, and supplemental albuterol use compared to zafirlukast, particularly in patients already using inhaled corticosteroids. nih.govmedscape.comnih.gov In a 4-week trial, salmeterol treatment resulted in a significantly greater improvement in morning PEF (29.6 L/min vs. 13.0 L/min for zafirlukast) and a higher percentage of symptom-free days (22.4% vs. 8.8%). nih.gov

| Comparator | Key Findings | Reference |

|---|---|---|

| Inhaled Corticosteroids (Beclomethasone, Fluticasone) | ICS generally more potent in improving lung function and symptoms. Zafirlukast can provide additional benefit when added to high-dose ICS. | atsjournals.orgtg.org.auatsjournals.orgresearchgate.net |

| Montelukast | Both show similar efficacy in managing asthma symptoms; limited head-to-head trials. Montelukast has a once-daily dosing advantage. | withpower.com |

| Salmeterol | Salmeterol provides significantly greater improvements in pulmonary function and symptom control, especially in patients on ICS. | nih.govmedscape.comnih.gov |

Emerging Therapeutic Applications of Zafirlukast

Beyond its established role in asthma, preliminary research suggests potential new therapeutic applications for zafirlukast.

Allergic Rhinitis: Studies have indicated that zafirlukast can be beneficial in treating allergic rhinitis, a condition often co-existing with asthma. researchgate.netnih.gov Research has shown that zafirlukast can significantly reduce rhinitis symptoms and nasal resistance. researchgate.net

Chronic Urticaria: Off-label use of zafirlukast for chronic urticaria has been explored, with some evidence suggesting enhanced outcomes. nih.gov

Oncology: Preclinical laboratory studies have suggested that zafirlukast may possess anti-tumor activity in ovarian cancer. clinicaltrials.gov This has led to the initiation of clinical trials to evaluate its effectiveness in preventing tumor activity in patients with marker-only relapsed ovarian cancer. clinicaltrials.gov

Acute Lung Injury (ALI): In animal models of ALI induced by lipopolysaccharide, zafirlukast has shown beneficial effects by reducing oxidative stress, neutrophil infiltration, and pro-inflammatory mediators. imrpress.com

These emerging applications are still under investigation and require further robust clinical trials to establish their efficacy and safety.

Anticancer Properties (e.g., TMEM16A channel inhibition in lung adenocarcinoma)

Recent research has identified the membrane ion channel TMEM16A as a potential therapeutic target in lung adenocarcinoma. nih.govstatpearls.com Through virtual screening of over 1,400 FDA-approved drugs, zafirlukast was identified as a candidate that can inhibit the TMEM16A channel in a concentration-dependent manner. nih.gov In vivo experiments have further demonstrated that zafirlukast can significantly inhibit the growth of lung adenocarcinoma tumors in mice. nih.govnih.gov

Molecular dynamics simulations and site-directed mutagenesis have shown that zafirlukast binds to specific amino acid residues (S387/N533/R535) within the nonselective inhibitor binding pocket of the TMEM16A channel, effectively blocking the channel pore. nih.govresearchgate.net By targeting the TMEM16A channel, zafirlukast has been shown to inhibit the proliferation and migration of lung adenocarcinoma LA795 cells. nih.govresearchgate.net This identification of zafirlukast as a novel TMEM16A channel inhibitor with significant anticancer activity positions it as a promising candidate for future preclinical and clinical studies in oncology. nih.govnih.govresearchmap.jp

Bactericidal Activity (e.g., against Mycobacterium abscessus via DNA condensation and Lsr2 binding)

Zafirlukast has demonstrated bactericidal effects against Mycobacterium abscessus, an emerging pathogen in cystic fibrosis patients known for its extreme antibiotic resistance. nih.govnih.gov The compound targets Lsr2, a nucleoid-associated protein that is crucial for mycobacterial virulence and is highly conserved among mycobacterial species. nih.govresearchgate.net Zafirlukast inhibits the complexation between Lsr2 and mycobacterial DNA. nih.gov

Studies have shown that zafirlukast treatment reduces the growth of replicating M. abscessus, with a minimal inhibitory concentration (MIC) of 16 µM and a bactericidal concentration of 64 µM. nih.govnih.govresearchgate.net An initial response to the treatment is DNA condensation, a known stress response in mycobacteria, which occurs within one hour. nih.govnih.gov Continued exposure to zafirlukast leads to altered bacterial morphology, loss of structural integrity, and disorganization of the hydrophobic multilayered cell wall and periplasm. nih.govnih.gov These findings suggest zafirlukast could be a lead compound for developing new treatments against challenging mycobacterial infections.

| Parameter | Concentration | Reference |

|---|---|---|

| Minimal Inhibitory Concentration (MIC) | 16 µM | nih.govnih.gov |

| Bactericidal Concentration | 64 µM | nih.govnih.gov |

Potential Protective Effects against Cardiovascular Disease

Zafirlukast has shown potential protective effects in the context of cardiovascular disease, primarily linked to its anti-inflammatory properties. Endothelial dysfunction, often induced by chronic inflammation, is a key mechanism behind many cardiovascular diseases. nih.gov Research has shown that zafirlukast can protect endothelial cells from inflammatory responses and injury induced by tumor necrosis factor-alpha (TNF-α). nih.gov It achieves this by suppressing the expression of vascular adhesion molecules (like ICAM-1 and VCAM-1) and pro-inflammatory cytokines (including IL-1β, IL-6, and IL-8). nih.gov

Furthermore, zafirlukast has been investigated for its role in cerebral ischemia/reperfusion (I/R) injury. In studies involving mice, zafirlukast demonstrated a dose-dependent neuroprotective effect against global cerebral I/R injury. innovareacademics.ininnovareacademics.in This was evidenced by a significant decrease in lipid peroxidation, lactate (B86563) dehydrogenase, serum nitrite (B80452) levels, and cerebral infarct size. innovareacademics.ininnovareacademics.in The mechanism involves the inhibition of inflammatory mediators through the suppression of MAPK kinase p38 and NF-κB activation. nih.gov These findings suggest a potential therapeutic application for zafirlukast in endothelial dysfunction-related diseases like atherosclerosis. nih.gov

| Effect | Mechanism/Observation | Reference |

|---|---|---|

| Suppression of Endothelial Inflammation | Inhibits TNF-α-induced expression of ICAM-1, VCAM-1, IL-1β, IL-6, and IL-8. | nih.gov |

| Neuroprotection in Cerebral Ischemia | Decreases lipid peroxidation, lactate dehydrogenase, and cerebral infarct size. | innovareacademics.ininnovareacademics.in |

| Reduction of Oxidative Stress | Ameliorates production of reactive oxygen species (ROS). | nih.gov |

Suppression of Advanced Glycation End-Products (AGEs)-induced Degradation

Advanced glycation end-products (AGEs) are implicated in the pathogenesis of osteoarthritis and diabetic nephropathy. nih.govnih.gov Zafirlukast has been shown to exert protective effects against the damage induced by AGEs. nih.govresearchgate.net In studies on human primary chondrocytes, zafirlukast was found to inhibit the AGE-induced degradation of the articular extracellular matrix. nih.govresearchgate.net

The mechanism involves the suppression of matrix metalloproteinases (MMPs) and ADAMTS expression, the generation of reactive oxygen species (ROS), and the activation of the NF-κB pathway. nih.govresearchgate.net Similarly, in rat renal mesangial cells cultured with AGEs, zafirlukast reduced markers of inflammation, oxidative stress, and apoptosis in a dose-dependent manner. nih.gov These findings suggest that zafirlukast possesses a protective effect against AGE-induced cellular damage and dysfunction, highlighting its potential in treating conditions like osteoarthritis. nih.govcitexs.com

SARS-CoV-2 Helicase Inhibition

In the search for repurposable drugs to combat the COVID-19 pandemic, zafirlukast was identified as a potential inhibitor of the SARS-CoV-2 helicase (nsp13), an enzyme critical for viral replication. mdpi.comclinicaltrials.govtandfonline.com Through in silico modeling and subsequent in vitro testing, zafirlukast was the only compound among a selection of FDA-approved drugs with sulphoxide or sulphone moieties to inhibit the enzyme, with an IC50 value of 16.3 µM. tandfonline.com

Treatment of Vero E6 cells with zafirlukast before infection with SARS-CoV-2 significantly decreased the cytopathic effects of the virus. tandfonline.com It is proposed that zafirlukast alleviates SARS-CoV-2 pathogenicity by inhibiting the viral helicase, thereby impairing the viral replication and transcription pathway. tandfonline.com This suggests that zafirlukast could be clinically developed as a new antiviral treatment for SARS-CoV-2 and potentially other coronaviruses. tandfonline.comfrontiersin.org

Pharmacokinetics and Metabolism of Zafirlukast

Absorption Characteristics

Zafirlukast is rapidly absorbed from the gastrointestinal tract following oral administration. nih.govwikipedia.orgfda.gov Peak plasma concentrations (Cmax) are typically achieved approximately 3 hours after ingestion. nih.govwikipedia.orgfda.gov The pharmacokinetics of zafirlukast are generally linear over a range of doses. fda.gov

A significant drug-food interaction affects its absorption. The oral bioavailability of zafirlukast is reduced by approximately 40% when it is taken with food, particularly high-fat or high-protein meals. nih.govwikipedia.orgfda.gov Therefore, it is recommended to be administered on an empty stomach. Zafirlukast is highly bound to plasma proteins (over 99%), predominantly to albumin. nih.govfda.gov

| Parameter | Value/Characteristic | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | nih.govwikipedia.orgfda.gov |

| Effect of Food on Bioavailability | ~40% reduction | nih.govwikipedia.orgfda.gov |

| Plasma Protein Binding | >99% (predominantly albumin) | nih.govfda.gov |

| Mean Terminal Half-life | ~10 hours | fda.gov |

Distribution and Protein Binding

Zafirlukast demonstrates a high degree of binding to plasma proteins, exceeding 99%. fda.govnih.govresearchgate.netmims.commhmedical.com This binding is predominantly to albumin and remains consistent across the clinically relevant concentration range. fda.govresearchgate.net The apparent steady-state volume of distribution (Vss/F) is approximately 70 liters, which suggests a moderate level of distribution into the body's tissues. fda.govnih.gov Preclinical studies conducted in rats using radiolabeled zafirlukast indicated minimal distribution across the blood-brain barrier. fda.gov The mean terminal elimination half-life of zafirlukast is about 10 hours in both healthy individuals and patients with asthma, with a range of approximately 8 to 16 hours. fda.govnih.govresearchgate.netmims.comnih.gov

Table 1: Pharmacokinetic Properties of Zafirlukast

| Parameter | Value |